2-(6-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)hex-5-yn-1-yl)isoindoline-1,3-dione
Description
This compound is a synthetic adenosine derivative featuring three distinct structural domains:
- Adenosine core: A (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl moiety linked to a 6-amino-substituted purine base, resembling natural adenosine’s ribose and nucleobase framework .
- Isoindoline-1,3-dione terminus: A phthalimide-derived group known for its role in enhancing solubility and modulating biological activity through π-π stacking or hydrogen bonding .
The compound’s design integrates features from adenosine analogs and synthetic linkers, positioning it as a candidate for targeting adenosine-binding proteins or enzymes in therapeutic contexts.
Properties
Molecular Formula |
C24H24N6O6 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N6O6/c25-20-17-21(30(12-26-17)24-19(33)18(32)15(11-31)36-24)28-16(27-20)9-3-1-2-6-10-29-22(34)13-7-4-5-8-14(13)23(29)35/h4-5,7-8,12,15,18-19,24,31-33H,1-2,6,10-11H2,(H2,25,27,28)/t15-,18-,19-,24-/m1/s1 |
InChI Key |
CPFIMFMZZFBYFI-WCGJNUNOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#CC3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The hex-5-yne linker in the target compound introduces rigidity, contrasting with the flexible methylene linkers in A5/D1 .
Linker Variations in Adenosine-Isoindoline-1,3-dione Conjugates
The linker’s chemistry impacts conformational flexibility and synthetic accessibility:
Key Findings :
- Ethoxyethyl linkers () improve aqueous solubility but may reduce binding affinity due to excessive flexibility .
- Hex-5-yne’s rigidity (target compound) could stabilize interactions in hydrophobic binding pockets .
Terminal Group Modifications
The isoindoline-1,3-dione group is compared to other terminal moieties:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
